2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1183001-67-3
VCID: VC3053132
InChI: InChI=1S/C6H9ClF3NO2/c7-3-5(13)11(1-2-12)4-6(8,9)10/h12H,1-4H2
SMILES: C(CO)N(CC(F)(F)F)C(=O)CCl
Molecular Formula: C6H9ClF3NO2
Molecular Weight: 219.59 g/mol

2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide

CAS No.: 1183001-67-3

Cat. No.: VC3053132

Molecular Formula: C6H9ClF3NO2

Molecular Weight: 219.59 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide - 1183001-67-3

Specification

CAS No. 1183001-67-3
Molecular Formula C6H9ClF3NO2
Molecular Weight 219.59 g/mol
IUPAC Name 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide
Standard InChI InChI=1S/C6H9ClF3NO2/c7-3-5(13)11(1-2-12)4-6(8,9)10/h12H,1-4H2
Standard InChI Key JTUCKHKQJRRDLL-UHFFFAOYSA-N
SMILES C(CO)N(CC(F)(F)F)C(=O)CCl
Canonical SMILES C(CO)N(CC(F)(F)F)C(=O)CCl

Introduction

Chemical Identity and Structure

Basic Information

2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound identified in chemical databases as CID 60808690 . This tertiary amide contains three key functional groups: a chloroacetyl moiety, a hydroxyethyl substituent, and a trifluoroethyl group attached to the nitrogen atom.

PropertyValue
IUPAC Name2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide
CAS Number1183001-67-3
Molecular FormulaC₆H₉ClF₃NO₂
Molecular Weight219.58 g/mol
Chemical IdentifierCID 60808690

Structural Features

The molecular structure of 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide contains several important structural elements:

  • A chloroacetyl group (ClCH₂CO-) that provides a reactive site for further chemical modifications

  • A tertiary amide nitrogen with two ethyl-based substituents:

    • A 2-hydroxyethyl group (-CH₂CH₂OH) contributing hydrophilic properties

    • A 2,2,2-trifluoroethyl group (-CH₂CF₃) providing lipophilicity and metabolic stability

The combination of these structural features creates a molecule with unique physicochemical properties and potential for various applications.

Physical and Chemical Properties

Physical Properties

The physical properties of 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide are influenced by its mixed hydrophilic-lipophilic character:

PropertyValue
Physical StateSolid at room temperature
DensityApproximately 1.4 g/cm³
SolubilityLikely soluble in polar organic solvents
Boiling PointNot reported in available data

Chemical Reactivity

The chemical reactivity of 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide is primarily determined by its functional groups:

Synthesis and Production

Purification Methods

Purification of 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide would typically involve:

  • Column chromatography using silica gel as the stationary phase

  • Recrystallization from appropriate solvent systems

  • Preparative HPLC for analytical-grade material

Hazard TypeClassification
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity (single exposure)Category 3, Respiratory system

Analytical Characterization

NMR Spectroscopy

In ¹H NMR spectroscopy, the following characteristic signals would be expected:

  • Chloromethyl protons (ClCH₂CO): approximately 4.2-4.5 ppm

  • Methylene protons adjacent to hydroxyl group (CH₂OH): approximately 3.6-3.8 ppm

  • Methylene protons of the hydroxyethyl group adjacent to nitrogen (NCH₂CH₂OH): approximately 3.3-3.5 ppm

  • Methylene protons of the trifluoroethyl group (NCH₂CF₃): approximately 3.8-4.1 ppm

  • Hydroxyl proton: variable chemical shift depending on concentration and solvent

In ¹³C NMR, the trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift around 120-125 ppm.

Infrared Spectroscopy

Key infrared absorption bands would include:

  • O-H stretching: 3300-3600 cm⁻¹

  • C=O stretching (amide): 1630-1680 cm⁻¹

  • C-F stretching: 1000-1350 cm⁻¹

  • C-Cl stretching: 600-800 cm⁻¹

Mass Spectrometry

In mass spectrometry, 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide would likely show:

  • Molecular ion peak at m/z 219

  • Characteristic fragmentation patterns including loss of the chloromethyl group, hydroxyethyl group, or fragments involving the trifluoroethyl moiety

Structure-Activity Relationships

Influence of Functional Groups

The biological and chemical activity of 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide is likely influenced by its key functional groups:

Comparative Analysis

Comparing 2-chloro-N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)acetamide with related compounds provides insights into structure-activity relationships:

CompoundStructural DifferencesPotential Impact on Activity
2-chloro-N-(2,2,2-trifluoroethyl)acetamideLacks hydroxyethyl groupReduced hydrophilicity, potentially different binding profile
2,2,2-Trifluoro-N-(2-hydroxyethyl)acetamideContains trifluoroacetyl instead of chloroacetyl groupDifferent reactivity profile, potentially altered biological activity
2-Amino-N-(2,2,2-trifluoroethyl)acetamideContains amino group instead of chloro; lacks hydroxyethylDifferent reactivity, potentially altered pharmacokinetic properties

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